(2E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one: 1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one , is a chemical compound with the following IUPAC name: (E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one . Let’s break it down:
Structure: The compound consists of a piperazine ring (with a benzyl group attached) connected to a phenylpropenone moiety. The double bond in the propenone portion gives it the “E” configuration.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While not widely produced industrially, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Oxidation: Phenolic derivatives.
- Reduction: Alcohol derivative.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a scaffold for designing novel drugs targeting specific receptors (e.g., serotonin receptors).
Neuropharmacology: Investigated for its effects on neurotransmitter systems.
Antipsychotic Properties: Some studies suggest antipsychotic activity due to its interaction with dopamine receptors.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific receptors (e.g., serotonin, dopamine) or modulation of neurotransmitter levels.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other piperazine-based compounds, such as and .
Uniqueness: Its benzyl group and phenylpropenone backbone set it apart from related structures.
Properties
Molecular Formula |
C20H22N2O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H22N2O/c23-20(12-11-18-7-3-1-4-8-18)22-15-13-21(14-16-22)17-19-9-5-2-6-10-19/h1-12H,13-17H2/b12-11+ |
InChI Key |
GWHWSKGIRYVYDA-VAWYXSNFSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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